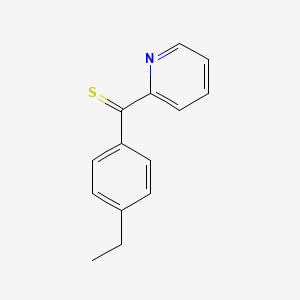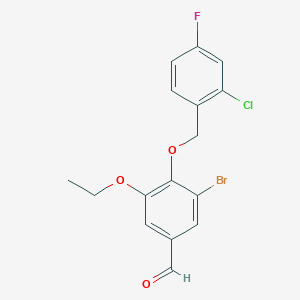
2-(2,2-Difluoroethyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluoroethyl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a hydroxyl group and a 2,2-difluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize 2-(2,2-Difluoroethyl)cyclohexan-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 2,2-difluoroethyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with cyclohexanone to yield the desired alcohol after hydrolysis.
-
Reduction of Ketones: : Another method involves the reduction of 2-(2,2-difluoroethyl)cyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group to a hydroxyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 2-(2,2-Difluoroethyl)cyclohexan-1-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the hydroxyl group to a hydrogen atom.
-
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Thionyl chloride (SOCl2) for halogenation, sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: 2-(2,2-Difluoroethyl)cyclohexanone, 2-(2,2-Difluoroethyl)cyclohexanoic acid.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry
2-(2,2-Difluoroethyl)cyclohexan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its fluorinated ethyl group can influence the compound’s interaction with biological molecules, making it a subject of interest in drug design and development.
Medicine
The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism by which 2-(2,2-Difluoroethyl)cyclohexan-1-ol exerts its effects depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the difluoroethyl group can enhance lipophilicity and membrane permeability. These interactions can influence the compound’s binding affinity and activity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2,2-Trifluoroethyl)cyclohexan-1-ol: Similar in structure but with an additional fluorine atom, leading to different chemical and biological properties.
2-(2-Fluoroethyl)cyclohexan-1-ol: Contains only one fluorine atom, resulting in distinct reactivity and applications.
Cyclohexanol: Lacks the difluoroethyl group, making it less lipophilic and with different chemical behavior.
Uniqueness
2-(2,2-Difluoroethyl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H14F2O |
|---|---|
Poids moléculaire |
164.19 g/mol |
Nom IUPAC |
2-(2,2-difluoroethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H14F2O/c9-8(10)5-6-3-1-2-4-7(6)11/h6-8,11H,1-5H2 |
Clé InChI |
XDWLMQUPYJXURD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)CC(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


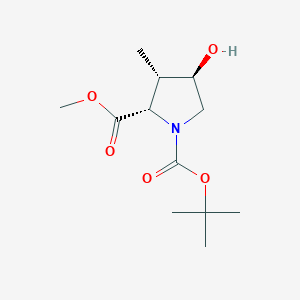
![3-(Pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12996955.png)


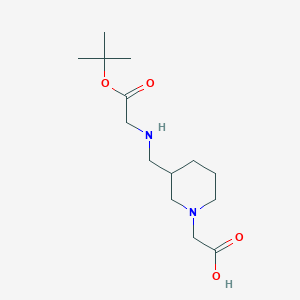
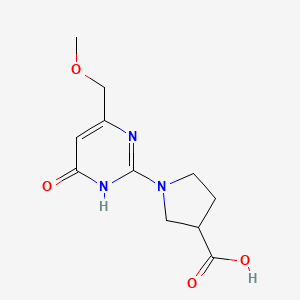
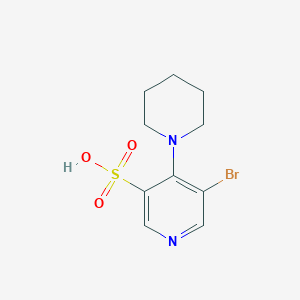

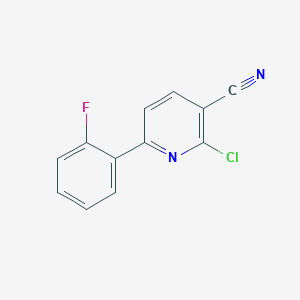
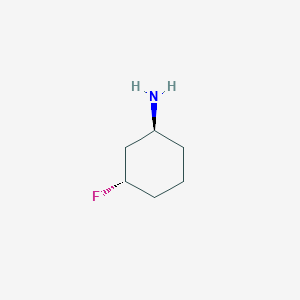
![tert-Butyl 2-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12997015.png)
